REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:28])[C:14]2[C:6]([N:7]=[C:8]3[C:13]=2[CH:12]=[CH:11][CH:10]=[CH:9]3)=[CH:5][C:4]2[CH:15]=[C:16]3[C:21]([C:3]1=2)=[CH:20][CH:19]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH:18]=[CH:17]3.CN(C=O)C.[Br:34]N1C(=O)CCC1=O>O>[Br:34][C:15]1[C:4]2[CH:5]=[C:6]3[C:14]([C:2]([CH3:28])([CH3:1])[C:3]=2[C:21]2[C:16]=1[CH:17]=[CH:18][CH:19]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH:20]=2)=[C:13]1[C:8]([CH:9]=[CH:10][CH:11]=[CH:12]1)=[N:7]3
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C=C3N=C4C=CC=CC4=C13)C=C1C=CC(C=C12)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.72 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 9 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled conditions
|
Type
|
WAIT
|
Details
|
left for one night
|
Type
|
FILTRATION
|
Details
|
the mixture was subjected to filtration
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC(C=C2C2=C1C=C1N=C3C=CC=CC3=C1C2(C)C)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.67 g | |
YIELD: PERCENTYIELD | 94.6% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |